molecular formula C14H14OS B1634605 4-(Methylthio)benzhydrol

4-(Methylthio)benzhydrol

Cat. No.: B1634605
M. Wt: 230.33 g/mol
InChI Key: RROPBGMZDNWBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)benzhydrol (CAS: sc-336156) is a benzhydrol derivative featuring a methylthio (-SMe) substituent at the para position of one of its phenyl rings. Structurally, it belongs to the diphenylmethanol family, where two aromatic rings are attached to a central hydroxymethane group. The methylthio group introduces distinct electronic and steric properties compared to other substituents like methyl (-Me), chloro (-Cl), or amino (-NMe₂). Commercial sources list it at $992 for 5g, indicating its use as a specialty chemical in research or pharmaceutical intermediates .

Properties

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

(4-methylsulfanylphenyl)-phenylmethanol

InChI

InChI=1S/C14H14OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3

InChI Key

RROPBGMZDNWBMK-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C(C2=CC=CC=C2)O

Canonical SMILES

CSC1=CC=C(C=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the para position significantly influences molecular properties. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
4-(Methylthio)benzhydrol -SMe ~230 (estimated) Not reported Likely intermediate; potential bioactivity inferred from analogs
4-Methylbenzhydrol -Me 198.26 Not reported Higher lipophilicity; used in polymer synthesis
4-Chloro-benzhydrol -Cl 218.67 ~120–125 Enhanced reactivity in SNAr reactions
4,4'-Bis(dimethylamino)benzhydrol -NMe₂ 298.41 Not reported Applications in dyes and photoinitiators

Key Observations:

  • Electronic Effects : The methylthio group is mildly electron-withdrawing due to sulfur’s electronegativity, contrasting with the electron-donating methyl group. This affects reactivity in electrophilic substitution and hydrogen-bonding capabilities .
  • Solubility: Methylthio derivatives often exhibit lower aqueous solubility than hydroxyl or amino analogs but higher than halogenated versions due to moderate polarity .

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